1-{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
Description
1-{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is a bicyclic amine derivative with a methanesulfonyl substituent at the 4-position of the 2-oxabicyclo[2.1.1]hexane scaffold. The compound (CAS 2751621-40-4) features a rigid bicyclo structure, which imposes conformational constraints that may enhance binding specificity in pharmacological contexts . This structural motif is commonly utilized in medicinal chemistry to modulate pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
CAS No. |
2751621-40-4 |
|---|---|
Molecular Formula |
C7H14ClNO3S |
Molecular Weight |
227.71 g/mol |
IUPAC Name |
(4-methylsulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO3S.ClH/c1-12(9,10)7-2-6(3-7,4-8)11-5-7;/h2-5,8H2,1H3;1H |
InChI Key |
UKTQNEBKHZOEJT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C12CC(C1)(OC2)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Oxabicyclohexane Ring: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors are subjected to photochemical conditions to form the bicyclic structure.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using reagents such as methanesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted amines, thiols.
Scientific Research Applications
Basic Information
- Chemical Name : 1-{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
- Molecular Formula : C7H13NO3S
- Molecular Weight : 227.71 g/mol
- CAS Number : 2751621-40-4
A common synthetic route involves the iodocyclization reaction, which facilitates the formation of the bicyclic structure while introducing functional groups necessary for biological activity.
Medicinal Chemistry
This compound serves as a building block in drug development due to its unique structural properties, which allow it to act as a bioisostere for various pharmacophores.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit potential anticancer activity by interacting with specific molecular targets involved in tumor progression. For instance, studies have shown that certain analogs can inhibit cell proliferation in cancer cell lines, suggesting a pathway for therapeutic development.
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules, enhancing the diversity of chemical libraries for screening in drug discovery.
Case Study: Synthesis of Novel Compounds
A study demonstrated the use of this compound to synthesize novel inhibitors for enzyme targets, showcasing its versatility as a synthetic building block.
Biological Research
The compound's unique structure allows for exploration in biological systems, where it can be studied for its interactions with proteins and nucleic acids.
Case Study: Enzyme Inhibition Studies
Research has highlighted its role in inhibiting specific enzymes related to metabolic pathways, indicating potential applications in metabolic disease treatments.
Mechanism of Action
The mechanism of action of 1-{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methanesulfonyl vs. Methyl
- Target Compound (CAS 2751621-40-4) : The methanesulfonyl group increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility. Molecular weight: ~285.7 g/mol (estimated).
- Molecular weight: 149.62 g/mol .
- Implications: The methanesulfonyl derivative may exhibit better solubility for intravenous formulations, whereas the methyl analog could have superior blood-brain barrier penetration.
Methanesulfonyl vs. Bromo
- Molecular weight: ~269.6 g/mol .
- Comparison : Bromine’s electronegativity may alter electronic distribution, affecting receptor interactions. The methanesulfonyl group’s stronger electron-withdrawing nature could stabilize negative charges in binding pockets.
Methanesulfonyl vs. Difluoromethyl
- (4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanol (CAS 2503206-15-1): The -CF₂H group combines moderate polarity with metabolic resistance. Molecular weight: ~182.2 g/mol .
- Comparison : Difluoromethyl may enhance metabolic stability compared to methanesulfonyl, but the latter’s sulfonyl group offers stronger hydrogen-bond acceptor sites.
Functional Group Variations
Amine Position and Ester Derivatives
- Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8): Incorporates an ester group (-COOEt) at the 1-position. Molecular weight: 207.66 g/mol .
- Comparison : The ester group introduces hydrolytic instability under physiological conditions, whereas the methanesulfonyl group in the target compound is more chemically inert.
Phenyl Substituents
- Molecular weight: 225.72 g/mol .
- Implications : The phenyl derivative may exhibit stronger binding to hydrophobic protein pockets, while the methanesulfonyl analog prioritizes polar interactions.
Pharmacological Implications (Theoretical)
Biological Activity
1-{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H11NO3S
- Molecular Weight : 175.22 g/mol
- CAS Number : 1935424-98-8
The mechanism of action of this compound involves its interaction with specific biological targets, potentially modulating various signaling pathways. The bicyclic structure allows for binding to receptors, influencing neurotransmitter systems, particularly those involved in mood regulation and psychotropic effects.
Pharmacological Effects
Research indicates that this compound may exhibit pharmacological properties relevant to neuropsychiatric disorders. Preliminary studies suggest that it may act as a selective agonist at the serotonin 5-HT2C receptor, which is implicated in mood regulation and appetite control .
Case Studies
- Antipsychotic Activity : In a study focusing on novel compounds with functional selectivity at the 5-HT2C receptor, derivatives of bicyclic amines similar to this compound showed promising antipsychotic-like effects in animal models, indicating potential therapeutic applications for schizophrenia and related disorders .
- Neurotransmitter Modulation : Another investigation into compounds with similar structural motifs revealed their ability to modulate dopamine and serotonin levels in the brain, suggesting a pathway for treating depression and anxiety disorders through targeted receptor activity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other bicyclic amines:
Q & A
Basic: What are the recommended synthetic routes for this compound, and how is structural confirmation achieved?
The synthesis typically involves multi-step reactions, starting with bicyclic precursors functionalized via sulfonylation and amination. Key steps include:
- Methanesulfonyl introduction : Reaction with methanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to avoid side reactions .
- Amine protection/deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect the amine during synthesis, followed by HCl-mediated deprotection .
Structural confirmation relies on NMR spectroscopy (¹H/¹³C, 2D COSY for bicyclic connectivity) and X-ray crystallography to resolve stereochemical ambiguities in the oxabicyclo framework .
Advanced: How can reaction mechanisms involving this compound be elucidated, particularly for sulfonylation or ring-opening reactions?
Mechanistic studies require:
- Kinetic isotope effects (KIE) : To identify rate-determining steps (e.g., nucleophilic attack on the sulfonyl group) .
- DFT calculations : Modeling transition states for sulfonylation or acid-catalyzed ring-opening pathways .
- Trapping intermediates : Using cryogenic conditions (-78°C) and NMR monitoring to isolate reactive intermediates like episulfonium ions .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
- pH sensitivity : The methanesulfonyl group hydrolyzes under strong alkaline conditions (pH >10), while the bicyclic ether is stable in acidic media (pH 2–6) .
- Thermal stability : Decomposition occurs above 150°C; store at -20°C under inert gas (argon) to prevent oxidation of the amine .
Advanced: What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes, receptors)?
- Surface plasmon resonance (SPR) : Real-time binding kinetics for receptor-ligand interactions (KD values) .
- Crystallography : Co-crystallization with target proteins (e.g., kinases) to map binding pockets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events .
Advanced: How can contradictions in pharmacological data (e.g., conflicting IC50 values across studies) be resolved?
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. CHO) and buffer conditions (e.g., 1% DMSO) to minimize variability .
- Dose-response curves : Validate potency across ≥10 concentrations, with triplicate measurements to assess reproducibility .
- Kinase profiling panels : Test against 100+ kinases to rule off-target effects influencing discrepancies .
Basic: Which analytical techniques are critical for assessing purity and identity?
- HPLC/LC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to detect impurities ≤0.1% .
- Elemental analysis : Verify C/H/N/S ratios within ±0.4% of theoretical values .
- Chiral HPLC : For enantiomeric purity if asymmetric synthesis is used (e.g., Chiralpak AD-H column) .
Advanced: How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility up to 10 mM .
- Salt formation : Exchange HCl for besylate or tosylate salts to improve water solubility .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release in pharmacokinetic studies .
Advanced: What strategies ensure enantiomeric purity in asymmetric synthesis of related bicyclic amines?
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during ring closure .
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., Candida antarctica lipase B) .
Basic: What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of HCl vapors .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
- Molecular docking : AutoDock Vina to predict binding poses against targets (e.g., serotonin receptors) .
- QSAR models : Train on datasets of IC50 values to identify substituents enhancing potency (e.g., electron-withdrawing groups at C4) .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
